Urea, N-[(1R)-1-phenylethyl]-N'-[3-(triethoxysilyl)propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[®-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea is a compound that combines the properties of a urea derivative with a triethoxysilyl group. This unique structure allows it to be used in various applications, particularly in surface modification and the formation of self-assembled monolayers (SAMs) on different substrates .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[®-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea typically involves the reaction of 1-[®-1-Phenylethyl]urea with 3-(triethoxysilyl)propyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-[®-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanol groups, which can further condense to form siloxane bonds.
Substitution: The urea moiety can participate in substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of water or aqueous solutions under acidic or basic conditions.
Major Products
Hydrolysis: Produces silanol groups and eventually siloxane networks.
Substitution: Results in the formation of various substituted urea derivatives depending on the nucleophile used.
Scientific Research Applications
1-[®-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[®-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea involves the interaction of its triethoxysilyl group with surface hydroxyl groups on substrates. This interaction leads to the formation of siloxane bonds, resulting in a stable and robust coating. The urea moiety can also interact with various functional groups, enhancing the compound’s versatility in different applications .
Comparison with Similar Compounds
Similar Compounds
1-[3-(Trimethoxysilyl)propyl]urea: Similar in structure but with trimethoxysilyl groups instead of triethoxysilyl groups.
3-Ureidopropyltrimethoxysilane: Another urea-based silane used for surface modification.
Uniqueness
1-[®-1-Phenylethyl]-3-[3-(triethoxysilyl)propyl]urea is unique due to its combination of a chiral phenylethyl group and a triethoxysilyl group. This combination provides enhanced stability and reactivity, making it suitable for a broader range of applications compared to its analogs .
Properties
IUPAC Name |
1-[(1R)-1-phenylethyl]-3-(3-triethoxysilylpropyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O4Si/c1-5-22-25(23-6-2,24-7-3)15-11-14-19-18(21)20-16(4)17-12-9-8-10-13-17/h8-10,12-13,16H,5-7,11,14-15H2,1-4H3,(H2,19,20,21)/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTHSRWGCXUDZTR-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCCNC(=O)NC(C)C1=CC=CC=C1)(OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[Si](CCCNC(=O)N[C@H](C)C1=CC=CC=C1)(OCC)OCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O4Si |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68959-21-7 |
Source
|
Record name | Urea, N-(1-phenylethyl)-N'-[3-(triethoxysilyl)propyl]- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(1-phenylethyl)-3-[3-(triethoxysilyl)propyl]urea | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.712 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.